molecular formula C42H83NO4 B12760159 Ceramide 8 CAS No. 873802-43-8

Ceramide 8

Cat. No.: B12760159
CAS No.: 873802-43-8
M. Wt: 666.1 g/mol
InChI Key: ZBQZXOVJGDSANU-SPUWTEBASA-N
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Description

Ceramide 8 is a member of the ceramide family, which are sphingolipids composed of a sphingosine backbone linked to a fatty acid via an amide bond. Ceramides are crucial components of cell membranes and play significant roles in cellular signaling, differentiation, proliferation, and apoptosis. This compound, in particular, is known for its role in maintaining skin barrier function and hydration.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ceramide 8 can be synthesized through several methods, including traditional chemical synthesis and biotechnological approaches. The chemical synthesis typically involves the condensation of palmitoyl-CoA and serine to form 3-keto-dihydrosphingosine, which is then reduced to dihydrosphingosine. This intermediate is acylated to produce dihydroceramide, which is finally desaturated to form this compound .

Industrial Production Methods: Industrial production of this compound often employs biotechnological methods, such as metabolic engineering of yeast or bacterial strains to produce ceramides. These methods are considered more environmentally friendly and sustainable compared to traditional chemical synthesis .

Chemical Reactions Analysis

Types of Reactions: Ceramide 8 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Ceramide 8 has a wide range of applications in scientific research, including:

Mechanism of Action

Ceramide 8 exerts its effects through several mechanisms:

Comparison with Similar Compounds

Ceramide 8 is part of a larger family of ceramides, each with unique properties and functions. Similar compounds include:

Uniqueness of this compound: this compound is unique in its specific fatty acid chain length and sphingosine backbone, which confer distinct biophysical properties and biological functions. Its ability to enhance skin barrier function and retain moisture makes it particularly valuable in dermatological and cosmetic applications .

Properties

CAS No.

873802-43-8

Molecular Formula

C42H83NO4

Molecular Weight

666.1 g/mol

IUPAC Name

N-[(E,2S,3R,6R)-1,3,6-trihydroxyoctadec-4-en-2-yl]tetracosanamide

InChI

InChI=1S/C42H83NO4/c1-3-5-7-9-11-13-15-16-17-18-19-20-21-22-23-24-25-27-29-31-33-35-42(47)43-40(38-44)41(46)37-36-39(45)34-32-30-28-26-14-12-10-8-6-4-2/h36-37,39-41,44-46H,3-35,38H2,1-2H3,(H,43,47)/b37-36+/t39-,40+,41-/m1/s1

InChI Key

ZBQZXOVJGDSANU-SPUWTEBASA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO)[C@@H](/C=C/[C@@H](CCCCCCCCCCCC)O)O

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCC(=O)NC(CO)C(C=CC(CCCCCCCCCCCC)O)O

Origin of Product

United States

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